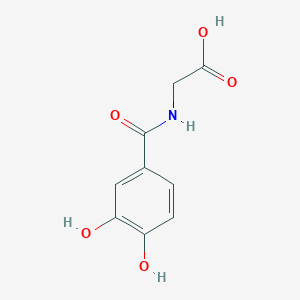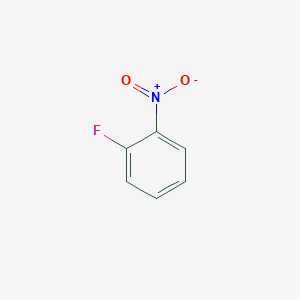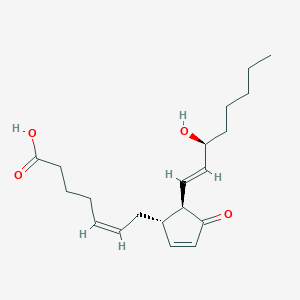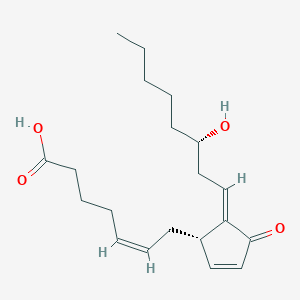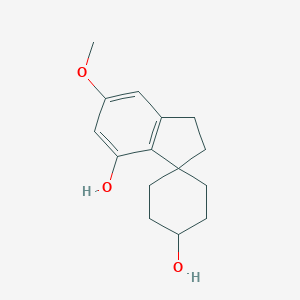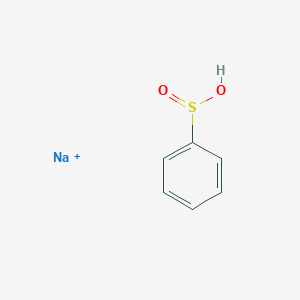![molecular formula C31H54O3Si B032051 Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 114011-35-7](/img/structure/B32051.png)
Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to cyclopenta[a]phenanthrene has been explored in various studies. For instance, the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene derivatives, which share structural similarities with the target compound, has been achieved through aromatization processes involving saturated rings C and D, leading to the discussion on the mechanism of such transformations (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives reveals a significant conformational aspect. For example, the structure of 17βH-Periplogenin, a compound with a similar skeleton, shows that the six-membered rings adopt chair conformations, and the cyclopentane ring exhibits an envelope conformation, highlighting the steric and electronic factors influencing molecular architecture (Zhang et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving the tert-butyl(dimethyl)silyl group, as seen in various synthesis and transformation studies, highlight the reactivity and stability of such moieties. For instance, the intramolecular cyclization of compounds containing the tert-butyl(dimethyl)silyl group has been documented, providing insights into the synthetic versatility and potential reactivity pathways of these groups (Gimazetdinov et al., 2017).
Physical Properties Analysis
The physical properties of sterically congested cycloalkenes, including those similar to the target compound, have been synthesized and characterized. These studies offer insights into the strain within the molecule, influencing its physical behavior and reactivity. For instance, the synthesis of 1,2-di-tert-butyl-3,3,5,5-tetramethylcyclopentene and its analysis shed light on the strain and stability of such congested molecules (Ishii et al., 2000).
Chemical Properties Analysis
The chemical properties of compounds containing cyclopenta[a]phenanthrene skeletons and tert-butyl(dimethyl)silyl groups are influenced by their molecular structure. For example, the isomerization reactions catalyzed by RuClH(CO)(PPh3)3, involving compounds with tert-butyldiphenylsilyl groups, reveal the impact of molecular configuration on chemical reactivity and the potential for synthetic applications (Wakamatsu et al., 2000).
Aplicaciones Científicas De Investigación
Steroidal Structural Investigations
17βH-Periplogenin (Zhang, Bao, Wu, Yu, & Li, 2012) :This research provides insight into the structural characteristics of a steroidal compound derived from Periploca sepium Bunge. The study reveals the molecular conformation and intermolecular interactions, contributing to the understanding of steroidal structures and their potential applications in various fields (Zhang, Bao, Wu, Yu, & Li, 2012).
Steroidal Derivatives as Androgen Biosynthesis Inhibitors
Androsterone Derivatives (Djigoué, Simard, Kenmogne, & Poirier, 2012) :This study examines androsterone derivatives, analyzing their steroidal structure and the orientation of their molecular components. The findings contribute to the understanding of the biological activity of steroidal compounds and their potential as therapeutic agents (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Bioactive Triorganotin(IV) Derivatives
Synthesis of Bioactive Triorganotin(IV) Derivatives (Shaheen, Ali, Rosario, & Shah, 2014) :This paper discusses the synthesis and characterization of triorganotin(IV) derivatives of sodium deoxycholate, analyzing their structural properties and biological activities. Such studies are valuable for the development of novel compounds with potential pharmaceutical applications (Shaheen, Ali, Rosario, & Shah, 2014).
Propiedades
IUPAC Name |
methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11,21,23-27H,10,12-20H2,1-9H3/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBFDWVTDWPAPD-MIXBDBMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





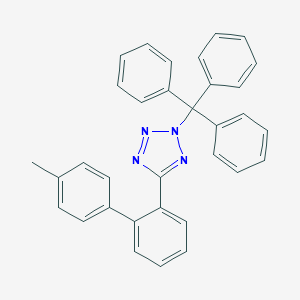

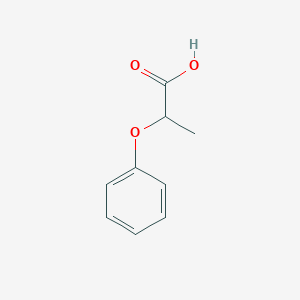
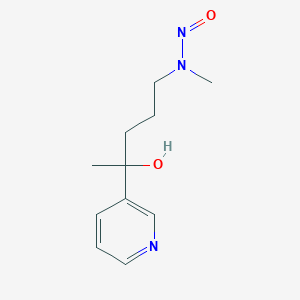
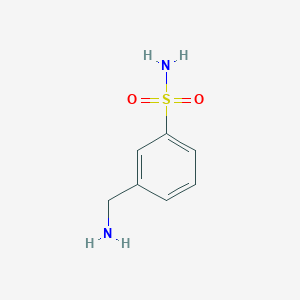
![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)
